Ethyl 3,4,5-trimethoxyphenylacetate

Description

The exact mass of the compound Ethyl 3,4,5-trimethoxyphenylacetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 141200. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 3,4,5-trimethoxyphenylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3,4,5-trimethoxyphenylacetate including the price, delivery time, and more detailed information at info@benchchem.com.

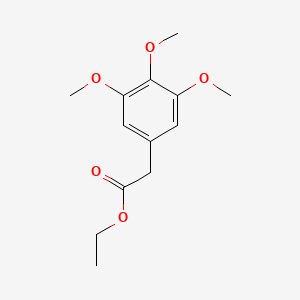

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3,4,5-trimethoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O5/c1-5-18-12(14)8-9-6-10(15-2)13(17-4)11(7-9)16-3/h6-7H,5,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHSQGRIKRCUPMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C(=C1)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30301118 | |

| Record name | Ethyl 3,4,5-trimethoxyphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66162-60-5 | |

| Record name | NSC141200 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141200 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3,4,5-trimethoxyphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The 3,4,5-Trimethoxy Pharmacophore: A Technical Analysis of Ethyl 3,4,5-trimethoxyphenylacetate

Introduction & Structural Significance[1]

Ethyl 3,4,5-trimethoxyphenylacetate (CAS: 66162-60-5) represents a critical structural motif in medicinal chemistry, serving as a lipophilic carrier of the 3,4,5-trimethoxybenzyl group—often referred to as the "galloyl" or "trimethoxy" pharmacophore. This specific substitution pattern is a privileged structure found in numerous bioactive natural products, including Reserpine , Podophyllotoxin , Colchicine , and Mescaline .

For researchers and drug developers, this molecule is not merely an ester; it is a versatile building block. The ethyl ester functionality provides modulated lipophilicity (LogP) compared to its parent acid, enhancing membrane permeability for in vitro studies, while the active methylene group at the

Core Chemical Identity[2]

-

IUPAC Name: Ethyl 2-(3,4,5-trimethoxyphenyl)acetate

-

CAS Number: 66162-60-5[3]

-

Parent Acid: 3,4,5-Trimethoxyphenylacetic acid (CAS: 951-82-6)

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models essential for handling and analytical characterization.

| Property | Value / Description | Technical Note |

| Molecular Formula | ||

| Molecular Weight | 254.28 g/mol | |

| Appearance | Colorless to pale yellow oil | May crystallize upon prolonged standing at low temp. |

| Boiling Point | 314–315 °C (at 760 mmHg) | Predicted value; distillable under high vacuum (~160°C @ 0.5 mmHg). |

| Solubility | Soluble in EtOH, EtOAc, DCM, DMSO | Insoluble in water. |

| LogP | ~1.95 | Moderate lipophilicity; favorable for BBB penetration studies. |

| H-Bond Donors | 0 | |

| H-Bond Acceptors | 5 |

Spectroscopic Signature (¹H NMR)

Solvent:

- 6.45 (s, 2H): Aromatic protons (Positions 2, 6). The symmetry of the 3,4,5-substitution renders these chemically equivalent.

-

4.15 (q, J = 7.1 Hz, 2H): Methylene protons of the ethyl ester (

- 3.85 (s, 6H): Methoxy protons at positions 3 and 5 (meta).

- 3.82 (s, 3H): Methoxy proton at position 4 (para).

-

3.54 (s, 2H): Benzylic methylene protons (

-

1.26 (t, J = 7.1 Hz, 3H): Methyl protons of the ethyl ester (

Synthetic Pathways & Process Chemistry[6]

For laboratory-scale preparation and industrial scale-up, the Fischer Esterification remains the most robust protocol due to atom economy and ease of purification. However, for catalytic efficiency, Steglich Esterification can be employed if the substrate contains acid-sensitive moieties.

Protocol A: Acid-Catalyzed Fischer Esterification (Standard)

Rationale: Sulfuric acid acts as a dehydrating agent and catalyst, driving the equilibrium toward the ester. The excess ethanol serves as both reactant and solvent.

-

Charge: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,4,5-trimethoxyphenylacetic acid (10.0 g, 44.2 mmol).

-

Solvation: Add absolute Ethanol (100 mL).

-

Catalysis: Cautiously add concentrated

(1.0 mL) dropwise. -

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 6–8 hours.

-

Validation: Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes). Product (

) should appear; starting acid (

-

-

Workup: Cool to room temperature. Concentrate under reduced pressure to remove excess ethanol.

-

Neutralization: Dissolve residue in EtOAc (100 mL) and wash with saturated

(2 x 50 mL) to remove residual acid. -

Drying: Wash organic layer with brine, dry over anhydrous

, filter, and concentrate. -

Purification: If necessary, purify via vacuum distillation or flash column chromatography (

, Hexane/EtOAc gradient).

Figure 1: Workflow for the Fischer Esterification synthesis of the title compound.

Reactivity & Functionalization

The chemical utility of Ethyl 3,4,5-trimethoxyphenylacetate lies in its dual reactivity: the electrophilic ester carbonyl and the nucleophilic

Key Transformations

-

Reduction to Homoveratryl Alcohol Analog:

-

Reagent: Lithium Aluminum Hydride (

) or -

Product: 2-(3,4,5-trimethoxyphenyl)ethanol.

-

Significance: This alcohol is a direct precursor to mescaline-type alkaloids via conversion to the bromide and subsequent amination, or via Tosylation/Azidation.

-

- -Alkylation:

-

Amidation:

-

Reagent: Primary amine (

) + Heat (or -

Product: N-substituted 2-(3,4,5-trimethoxyphenyl)acetamide.

-

Application: Synthesis of bioactive amides for CNS targeting.

-

Figure 2: Divergent synthesis map demonstrating the versatility of the ethyl ester as a chemical intermediate.

Medicinal Chemistry Applications

The "Trimethoxy" Pharmacophore

The 3,4,5-trimethoxyphenyl ring is a validated pharmacophore that mimics the A-ring of Colchicine and Podophyllotoxin . Its primary mechanism of action typically involves interaction with the colchicine-binding site on

Tubulin Inhibition & Anticancer Agents

Researchers utilize Ethyl 3,4,5-trimethoxyphenylacetate to synthesize Combretastatin A-4 (CA-4) analogs. The ester is often converted to an aldehyde or phosphonium salt (Wittig reagent) to form the stilbene bridge found in CA-4.

-

Mechanism:[4][5][6] The trimethoxy ring wedges into the hydrophobic pocket of tubulin, preventing polymerization. This leads to cell cycle arrest at the G2/M phase and apoptosis in tumor cells.

Isocoumarin Synthesis (Kigelin)

The molecule serves as a precursor to Kigelin and related isocoumarins.[7][8]

-

Pathway: Formylation of the aromatic ring (Vilsmeier-Haack) followed by cyclization with the ester side chain yields the isocoumarin core. These compounds exhibit anti-inflammatory and cytotoxic properties.

Efflux Pump Inhibition

Derivatives of 3,4,5-trimethoxyphenylacetic acid have been investigated as inhibitors of P-glycoprotein (P-gp) efflux pumps. By blocking these pumps, these compounds can potentiate the activity of antibiotics (like tetracyclines) or chemotherapeutics in resistant cell lines.

References

-

PubChem. Ethyl 2-(3,4,5-trimethoxyphenyl)acetate (Compound Summary). National Library of Medicine. [Link]

-

MDPI. Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones. Molecules 2024.[9] [Link]

Sources

- 1. Ethyl 3,5-dimethoxyphenylacetate | CAS 65976-77-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. Buy 3,4,5-Trimethoxyphenylacetic acid | 951-82-6 [smolecule.com]

- 3. 2-(3,4,5-三甲氧基苯基)乙酸乙酯 | Ethyl 2-(3,4,5-trimethoxyphenyl)ace | 66162-60-5 - 乐研试剂 [leyan.com]

- 4. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN101987814A - Method for preparing 3,4,5-trimethoxyphenol - Google Patents [patents.google.com]

- 6. CN1275920C - Process for synthesizing (E)-3,4',5-trimethoxy stilbene - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Researcher's Comprehensive Guide to the Safe Handling of Ethyl 3,4,5-trimethoxyphenylacetate (CAS 13355-26-5)

This technical guide serves as an essential resource for researchers, chemists, and drug development professionals working with Ethyl 3,4,5-trimethoxyphenylacetate. Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes key safety data with field-proven insights to establish a framework for its safe handling, storage, and emergency response. The protocols herein are designed to be self-validating, grounded in the physicochemical properties of the compound and established laboratory safety standards.

Core Chemical Identity and Physicochemical Profile

A foundational understanding of a chemical's properties is the first principle of a dynamic risk assessment. Ethyl 3,4,5-trimethoxyphenylacetate is an aromatic ester, and its physical characteristics dictate its primary exposure risks and appropriate handling controls.

Table 1: Physicochemical Properties of Ethyl 3,4,5-trimethoxyphenylacetate

| Property | Value | Significance for Handling |

|---|---|---|

| CAS Number | 13355-26-5 | Unique identifier for unambiguous substance identification. |

| Molecular Formula | C₁₃H₁₈O₅ | - |

| Molecular Weight | 254.28 g/mol | - |

| Appearance | Solid, powder | Poses an inhalation risk if handled improperly; dust can be easily aerosolized. |

| Melting Point | 54 °C | Solid at room temperature, reducing vapor inhalation risk under standard conditions.[1] |

| Boiling Point | 168 °C at 6 mmHg | Low volatility at ambient temperatures. Heating will increase vapor pressure and exposure risk.[1] |

| Flash Point | Not applicable | As a combustible solid, it does not have a traditional flash point. |

| Solubility | Soluble in DMSO, Acetone, Chloroform | In case of a spill, these solvents should not be used for cleanup as they would increase the area of contamination.[1] |

Consolidated Hazard Identification and GHS Classification

Analysis of multiple supplier SDSs reveals slight variations in classification, a common occurrence based on the specific data sets available to the classifier. This guide adopts the most protective classifications to ensure the highest level of safety. The primary hazards are related to irritation, sensitization, and potential systemic effects upon ingestion.[2][3][4]

-

Signal Word: Danger

-

GHS Pictograms:

-

Hazard Statements (H-Statements):

-

Precautionary Statements (P-Statements):

-

Prevention: P201 (Obtain special instructions before use), P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection/face protection), P285 (In case of inadequate ventilation wear respiratory protection).[2][4]

-

Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell).[2][3]

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed).[5]

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[2]

-

Expertise & Experience: The H341 "Suspected of causing genetic defects" classification from one supplier[4] is a significant finding that elevates the handling requirements for this compound. While other SDSs may not list this, the "Precautionary Principle" in chemical safety dictates that we adhere to the most stringent classification until comprehensive data proves otherwise. Therefore, this compound must be handled as a potential mutagen, requiring rigorous contamination control.

Emergency Response Workflow

In the event of an exposure, a structured and rapid response is critical to minimizing harm. The following workflow outlines the immediate actions required.

Caption: Emergency first aid protocol for exposure to Ethyl 3,4,5-trimethoxyphenylacetate.

Laboratory Handling and Exposure Control Protocol

Given the compound's classification as a skin/respiratory irritant, sensitizer, and potential mutagen, a multi-layered approach to exposure control is mandatory.

Step 1: Engineering Controls (Primary Barrier)

-

Methodology: All weighing, transfers, and manipulations of the solid compound must be performed inside a certified chemical fume hood or a powder containment hood.

-

Causality: This is the most critical step. A fume hood prevents the inhalation of aerosolized dust and contains any potential spills, protecting both the user and the general laboratory environment.

Step 2: Personal Protective Equipment (PPE) (Secondary Barrier)

-

Methodology:

-

Hand Protection: Wear double-layered nitrile gloves. The outer glove should be removed and replaced immediately upon known or suspected contact.

-

Eye Protection: Wear tight-fitting chemical safety goggles. A face shield must be worn over the goggles when handling larger quantities (>10g) or when there is a risk of splashing.

-

Body Protection: Wear a buttoned, long-sleeved lab coat. Consider a disposable gown for procedures with a high risk of contamination.

-

Respiratory Protection: For situations where engineering controls may not be sufficient (e.g., cleaning a large spill), a NIOSH-approved respirator with a P100 (particulate) filter is required.[6]

-

-

Causality: PPE provides a final barrier. Double-gloving is a standard practice when handling potential mutagens to protect against undetected pinholes and to allow for safe removal of the contaminated outer layer.

Step 3: Safe Work Practices & Hygiene

-

Methodology:

-

Designate a specific area within the fume hood for handling this compound.

-

Use a plastic-backed absorbent liner on the work surface to contain spills.

-

Do not eat, drink, or smoke in the laboratory.[4]

-

Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[3]

-

-

Causality: These practices prevent cross-contamination of the laboratory and inadvertent ingestion of the compound.

Stability, Storage, and Reactivity

Preventing unintended reactions is a key aspect of safe chemical management.

-

Storage Protocol: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from direct sunlight and sources of ignition.[5]

-

Chemical Stability: The compound is stable under recommended storage conditions.[6]

-

Reactivity Profile:

Caption: Reactivity profile showing incompatibilities and hazardous decomposition pathways.

Expertise & Experience: While the SDS lists "Strong oxidizing agents" as the primary incompatibility, this class of compounds (esters) can also undergo hydrolysis when exposed to strong acids or bases, especially with heating. It is prudent to avoid these conditions as well.

Disposal Protocol

Chemical waste must be handled with the same care as the parent compound.

-

Methodology:

-

Collect all waste material (unused compound, contaminated PPE, and cleaning materials) in a dedicated, clearly labeled hazardous waste container.

-

The waste container must be kept closed except when adding waste.

-

Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

-

Arrange for pickup and disposal through your institution's certified hazardous waste management program.[2][5]

-

-

Trustworthiness: This self-validating system ensures that all potentially hazardous material is segregated and managed by trained professionals, complying with local and national regulations and preventing environmental release.[2][7]

References

- Safety data sheet according to 1907/2006/EC, Article 31. (2022). Generic SDS Provider.

- MATERIAL SAFETY DATA SHEET. (2010). Generic MSDS Provider.

- SAFETY DATA SHEET According to Regulation (EC) No. 1907/2006. (2021). Generic SDS Provider.

- SAFETY DATA SHEET - Ethyl 4-Hydroxy-3-methoxycinnam

- SAFETY DATA SHEET - Product identifier 324582. (2024). Sigma-Aldrich.

- SAFETY DATA SHEET - sc-227555. (2018). Santa Cruz Biotechnology.

- SAFETY DATA SHEET - Tri-n-butyltin chloride. (2025). Fisher Scientific.

- Chemical Hazard Classification and Labeling: Comparison of OPP Requirements and the GHS. (2004). US Environmental Protection Agency (EPA).

- SAFETY DATA SHEET - Ethyl p-Methoxycinnam

- SAFETY DATA SHEET - Butyltin chloride dihydroxide. (2023). Santa Cruz Biotechnology.

- Ethyl 3,4,5-trimethoxybenzoate Chemical Properties. (n.d.). ChemicalBook.

- Ethyl 3,4,5-trimethoxybenzoylacet

Sources

Literature review of Ethyl 3,4,5-trimethoxyphenylacetate as a pharmaceutical building block

Executive Summary

Ethyl 3,4,5-trimethoxyphenylacetate (ETMPA) (CAS: 13334-63-9) serves as a critical synthetic "handle" in modern medicinal chemistry. While structurally simple, it acts as the primary gateway to the 3,4,5-trimethoxyphenethyl pharmacophore—a privileged motif found in tubulin polymerization inhibitors, dopamine receptor ligands, and vascular disrupting agents.

This guide moves beyond basic catalog data to analyze the molecule’s utility as a pharmaceutical building block.[1][2] It details the causality behind its reactivity, validated synthetic protocols, and its pivotal role in oncology and neurology drug discovery.

Part 1: Structural Analysis & The Pharmacophore

The utility of ETMPA lies in its ability to deliver the 3,4,5-trimethoxyphenyl (TMP) ring into a target molecule.

The TMP Motif: Why It Matters

The TMP ring is electron-rich due to the inductive and mesomeric effects of the three methoxy groups. In biological systems, this specific arrangement mimics the A-ring of Colchicine and Podophyllotoxin , allowing molecules derived from ETMPA to bind with high affinity to the colchicine-binding site of tubulin.

-

Electronic Profile: The ester moiety (

) acts as a masked electrophile. It provides a stable "shelf-life" form of the reactive acid or aldehyde, protecting the molecule from premature oxidation or polymerization until activation. -

Solubility: Unlike its parent acid (3,4,5-trimethoxyphenylacetic acid), the ethyl ester exhibits superior solubility in organic solvents (THF, DCM, EtOAc), facilitating homogenous catalysis and clean biphasic workups.

Reactivity Hub (DOT Diagram)

The following diagram illustrates the divergent synthesis pathways accessible from ETMPA.

Figure 1: The "Hub and Spoke" reactivity model of ETMPA, showing its conversion into key pharmaceutical intermediates.[3]

Part 2: Validated Experimental Protocols

Note: All protocols assume standard Schlenk line techniques under inert atmosphere (Ar/N2) unless otherwise stated.

Protocol A: Chemoselective Reduction to Alcohol

Objective: Synthesize 2-(3,4,5-trimethoxyphenyl)ethanol, a precursor for mescaline analogs (research standards) and dopamine agonists.

Challenge: Avoiding over-reduction or side reactions with the electron-rich ring.

Solution: The use of

Reagents:

Step-by-Step Methodology:

-

Setup: Dissolve ETMPA (e.g., 10 mmol) in anhydrous THF (40 mL) in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.

-

Reagent Addition: Add solid

(60 mmol) in one portion. The suspension will remain stable. -

Activation: Heat the system to a gentle reflux (

). -

Catalysis: Add Methanol (10 mL) dropwise through the condenser over 60 minutes.

-

Quench: After 4-6 hours (monitor by TLC, 1:1 Hex/EtOAc), cool to

and quench with 1M HCl until pH 7. -

Workup: Extract with EtOAc (

mL), wash with brine, dry over -

Yield: Expect 70-85% of a viscous colorless oil.

Protocol B: Synthesis of Combretastatin A-4 Analogs (Via Acid)

Objective: Hydrolysis of ETMPA to the acid, followed by coupling to form tubulin-inhibiting chalcones or stilbenes.

-

Hydrolysis:

-

Reflux ETMPA in 10% NaOH/Ethanol for 2 hours.

-

Acidify with HCl to precipitate 3,4,5-trimethoxyphenylacetic acid.

-

Checkpoint: Melting point should be

.

-

-

Perkin Condensation (Chalcone Route):

-

React the acid (or its chloride) with a substituted benzaldehyde (e.g., 3-hydroxy-4-methoxybenzaldehyde) in the presence of acetic anhydride and TEA.

-

Significance: This generates the stilbene-like scaffold essential for disrupting microtubule formation in cancer cells [2].

-

Part 3: Pharmaceutical Case Studies

Oncology: The Tubulin Inhibitors

The 3,4,5-trimethoxy motif is the "warhead" for a class of drugs known as Vascular Disrupting Agents (VDAs) .[1] Unlike standard chemotherapy that targets dividing cells, VDAs attack the existing blood vessels of a tumor.

-

Mechanism: Derivatives of ETMPA bind to the colchicine site on

-tubulin. This inhibits polymerization, causing the cytoskeleton of endothelial cells to collapse. The tumor blood vessels occlude, leading to necrosis of the tumor core. -

Key Drug: Combretastatin A-4 (CA-4) .[1] While CA-4 is a stilbene, ETMPA is a primary building block for synthesizing homo-combretastatins and related hydrazone analogs which show improved stability over the natural product [3].

Neurology: Receptor Ligands

ETMPA is the direct precursor to the homopiperonylamine scaffold.

-

Target: 5-HT (Serotonin) and Dopamine receptors.

-

Application: Research into Cinepazide analogs. Cinepazide (used for cerebral vasodilation) typically contains a cinnamoyl linker, but saturated analogs derived from ETMPA are investigated for improved metabolic stability and selectivity in treating cerebrovascular disorders.

Part 4: Quality Control & Analytics

When sourcing or synthesizing ETMPA, the following analytical standards ensure pharmaceutical grade quality.

| Parameter | Specification | Method | Note |

| Appearance | Colorless/Pale Yellow Oil | Visual | Darkening indicates oxidation of the electron-rich ring. |

| Purity | HPLC (C18) | Mobile Phase: MeCN/Water (60:40). | |

| Identity | 400 MHz | Diagnostic singlets: | |

| Impurity A | HPLC | 3,4,5-Trimethoxyphenylacetic acid (Hydrolysis product). | |

| Impurity B | GC-MS | 3,4,5-Trimethoxybenzaldehyde (Oxidation byproduct). |

Analytical Workflow (DOT Diagram)

Figure 2: Standard Quality Control workflow for validating ETMPA prior to GMP synthesis.

References

-

Sciencemadness & Literature Consensus. (2017). Reduction of methyl 3,4,5-trimethoxy benzoate using MeOH/NaBH4. Retrieved from [Link]

-

National Institutes of Health (NIH). (2023). Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling.[2] Retrieved from [Link]

-

MDPI Pharmaceuticals. (2025). (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. Retrieved from [Link]

Sources

- 1. Precision in Oncology and Synthesis: The 2026 Industrial Role of 3,4,5-Trimethoxyphenylacetic Acid (CAS No. 951-82-6) [eastfine.net]

- 2. Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]

- 4. Sciencemadness Discussion Board - Reduction of methyl 3,4,5-trimethoxy benzoate using MeOH/NaBH4 - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Alcohol synthesis by carbonyl compound reduction [organic-chemistry.org]

- 7. CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method - Google Patents [patents.google.com]

In-Depth Technical Guide: Metabolic Pathway Predictions & Validation for Ethyl 3,4,5-trimethoxyphenylacetate

This technical guide details the predicted metabolic fate of Ethyl 3,4,5-trimethoxyphenylacetate (Ethyl-TMPAA) and provides a rigorous in vitro experimental framework for validation.

Executive Summary & Compound Profile

Ethyl 3,4,5-trimethoxyphenylacetate is the ethyl ester derivative of 3,4,5-trimethoxyphenylacetic acid (TMPAA) . TMPAA is the primary oxidative metabolite of the psychedelic protoalkaloid mescaline. The ethyl ester modification significantly alters the physicochemical profile, increasing lipophilicity (

From a metabolic perspective, this compound functions as a prodrug . The ester moiety acts as a "metabolic handle," susceptible to rapid enzymatic hydrolysis. Consequently, the in vitro assessment must prioritize distinguishing between hydrolytic clearance (Phase I esterase activity) and oxidative clearance (Cytochrome P450 activity).

Physicochemical Predictions

| Parameter | Prediction | Implication |

| LogP | ~2.5 - 2.8 | Moderate lipophilicity; high microsomal protein binding expected. |

| pKa | N/A (Ester) | Neutral at physiological pH (7.4). |

| Metabolic Stability | Low (High Clearance) | Rapid hydrolysis expected in plasma and liver S9/microsomes. |

| Primary Metabolite | TMPAA (Acid) | Highly polar; likely renal elimination or Phase II conjugation. |

Predicted Metabolic Pathways

The metabolism of Ethyl-TMPAA is predicted to occur in a stepwise cascade, dominated by hydrolysis, followed by oxidation and conjugation.

Pathway A: Hydrolysis (Major Route)

The ethyl ester bond is a canonical substrate for Carboxylesterases (CES) .[1][2]

-

Enzymes: CES1 (primarily hepatic) and CES2 (intestinal). Given the bulky acyl group (trimethoxyphenyl), CES1 is predicted to be the dominant isoform in the liver.

-

Mechanism: Nucleophilic attack by the catalytic serine triad on the carbonyl carbon, releasing Ethanol and TMPAA .

-

Location: High activity expected in Plasma (butyrylcholinesterase) and Liver Microsomes/Cytosol (CES).

Pathway B: O-Demethylation (Secondary Route)

Following hydrolysis (or competitively on the parent), the methoxy groups on the phenyl ring are subject to O-demethylation.

-

Enzymes: CYP2D6 and CYP3A4 .[3] Based on mescaline metabolism, removal of the meta or para methyl groups is likely.

-

Product: 3,4-dimethoxy-5-hydroxyphenylacetic acid (or isomers).

Pathway C: Phase II Conjugation

The resulting free phenols (from Pathway B) or the carboxylic acid (from Pathway A) serve as handles for conjugation.

-

Glucuronidation (UGT): The carboxylic acid moiety of TMPAA can undergo acyl-glucuronidation.

-

Sulfation (SULT): Any formed phenolic metabolites will be targets for sulfotransferases.

Pathway Visualization (DOT)

Figure 1: Predicted metabolic cascade showing rapid hydrolysis to TMPAA followed by oxidative and conjugative secondary metabolism.

Experimental Validation Protocols

To validate these predictions, a "self-validating" experimental design is required. This involves not just measuring disappearance, but proving the mechanism of disappearance using specific cofactors and inhibitors.

Experiment 1: Metabolic Stability & Phenotyping

Objective: Determine intrinsic clearance (

Materials

-

Test System: Human Liver Microsomes (HLM), pooled (20 mg/mL protein).

-

Cofactors: NADPH (for CYP), UDPGA (optional, for UGT).

-

Inhibitors:

-

BNPP (Bis-p-nitrophenyl phosphate): Irreversible inhibitor of carboxylesterases.

-

1-ABT (1-Aminobenzotriazole): Pan-CYP inhibitor.

-

Protocol Workflow

-

Preparation: Prepare 1 µM Ethyl-TMPAA in phosphate buffer (100 mM, pH 7.4).

-

Incubation Groups (n=3):

-

Group A (Total Metabolism): HLM + NADPH.

-

Group B (Hydrolysis Only): HLM (No NADPH).

-

Group C (CYP Only): HLM + NADPH + BNPP (100 µM).

-

Group D (Non-Enzymatic): Heat-inactivated HLM.

-

-

Time Course: Sampling at 0, 5, 10, 20, 30, 60 min.

-

Termination: Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Deuterated Mescaline or Diclofenac).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

Data Interpretation Logic

-

If Group B clearance

Group A : Metabolism is dominated by hydrolysis (Esterase-driven). -

If Group C shows stability: The compound requires esterases for clearance.

-

If Group D shows loss: Chemical instability (spontaneous hydrolysis).

Experiment 2: Plasma Stability

Rationale: Ethyl esters are often hydrolyzed by butyrylcholinesterase or albumin-associated esterases in plasma, leading to "false" high clearance values if not accounted for.

-

Protocol: Incubate 1 µM compound in 100% human plasma at 37°C. Sample at 0, 15, 30, 60 min.

-

Critical Check: If

min, the compound is a "soft drug" and may not reach hepatic tissues intact.

Analytical Methodology (LC-MS/MS)[4][5]

Quantification requires tracking both the parent ester and the acid metabolite (TMPAA).

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis). Chromatography: C18 Reverse Phase (e.g., Waters BEH C18), Gradient elution (Water/Acetonitrile + 0.1% Formic Acid).

Predicted MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Type | Note |

| Ethyl-TMPAA | 253.1 [M+H]+ | 181.1 | Quant | Loss of ethyl ester (-72 Da) |

| TMPAA (Acid) | 225.1 [M-H]- | 181.0 | Quant | Negative mode often better for acids |

| O-Desmethyl | 211.1 [M-H]- | 167.0 | Qual | Loss of -CH3 |

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for validating metabolic stability and phenotyping.

References

-

Mescaline Metabolism & TMPAA Formation

- Source: Wikipedia / Drug Metabolism & Disposition.

- Citation: "Mescaline is primarily excreted as 3,4,5-trimethoxyphenylacetic acid (TMPAA)

-

Link:

-

Carboxylesterase (CES)

- Source: Hatfield, M. J., et al. (2016). "Human Carboxylesterases: A Comprehensive Review." Journal of Medicinal Chemistry.

-

Citation: "CES1 preferentially hydrolyzes esters with large acyl groups and small alcohol groups, whereas CES2 prefers the inverse."[1]

-

Link:

-

In Vitro Metabolic Stability Protocols

- Source: ThermoFisher Scientific / Cre

- Citation: "Standard protocols for microsomal stability assessment using NADPH and specific inhibitors."

-

Link:

-

CYP3A4/2D6 Involvement in Phenethylamines

Sources

- 1. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cytochrome P-450 3A4: regulation and role in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Crystal Structure Analysis of Ethyl 3,4,5-trimethoxyphenylacetate

The following technical guide details the crystal structure analysis of Ethyl 3,4,5-trimethoxyphenylacetate , a critical intermediate in the synthesis of isoquinoline alkaloids and polyphenol analogs.

This guide is structured to provide actionable protocols for crystallization, data collection, and structural refinement, derived from crystallographic principles of closely related 3,4,5-trimethoxy-substituted esters.

Technical Guide & Protocol | CAS: 66162-60-5 [][2]

Executive Summary & Chemical Context

Ethyl 3,4,5-trimethoxyphenylacetate (ETMPA) serves as a lipophilic precursor in the synthesis of reserpine analogs and podophyllotoxin derivatives.[][2][3] Its structural integrity is defined by two flexible domains: the trimethoxy-substituted aromatic ring (electron-rich, sterically crowded) and the ethyl ester tail (conformationally mobile).[][2][3]

Understanding its solid-state arrangement is vital for drug development professionals to predict:

-

Polymorphism Risk: High, due to the rotational freedom of the ethyl chain and methoxy groups.[][2][3]

-

Solubility Profiles: Influenced by the packing efficiency and exposure of the lipophilic ethyl group vs. the polar ester core.[][2][3]

-

Reactivity: The conformation of the methylene bridge (

) relative to the aromatic ring dictates the steric accessibility for subsequent alpha-alkylation or condensation reactions.[][2][3]

Experimental Protocol: Crystallization & Data Collection

Achieving diffraction-quality crystals for flexible esters requires controlling the entropy of the alkyl chain.[][2][3]

Crystallization Strategy

ETMPA is likely a low-melting solid or oil at room temperature.[][2][3] The following "Self-Validating" protocol ensures phase purity.

| Method | Solvent System | Conditions | Target Outcome |

| Slow Evaporation | Ethanol / | Room Temp (controlled humidity) | Prisms or blocks (Thermodynamic form) |

| Vapor Diffusion | THF (inner) / Pentane (outer) | Reduced thermal motion; minimizes oiling out | |

| In Situ Cryo | Neat liquid (in capillary) | Zone melting on diffractometer | Essential if MP |

Scientific Rationale: The 3,4,5-trimethoxy motif makes the molecule "top-heavy."[][2][3] Non-polar antisolvents (Hexane/Pentane) drive the aggregation of the hydrophobic aromatic cores, while polar solvents (Ethanol/THF) solvate the ester function, slowing nucleation to prevent amorphous precipitation.[3]

X-Ray Data Collection Parameters[1][2][3]

-

Radiation Source: Mo-K

( -

Temperature: 100 K (Liquid Nitrogen Stream) .

-

Strategy: Full sphere collection (

rotation) to maximize redundancy (

Structural Elucidation & Refinement

This section details the expected structural features based on the crystallographic behavior of homologous 3,4,5-trimethoxybenzoates and cinnamates.

Conformational Analysis

The crystal structure is governed by the competition between electronic conjugation and steric hindrance .[][2][3]

-

The Trimethoxy "Propeller":

-

Meta-Methoxy (C3/C5): Typically lie coplanar with the phenyl ring to maximize

-orbital overlap with the aromatic -

Para-Methoxy (C4): Often forced out-of-plane (torsion angle

) to relieve steric crowding from the flanking meta-groups.[][2][3] This creates a "propeller" motif common in mescaline analogs.[][2][3]

-

-

The Ester Linkage:

Packing Interactions (Supramolecular Assembly)

Unlike alcohols or amides, ETMPA lacks strong hydrogen bond donors.[2][3] The lattice is stabilized by weak, directional forces:

-

C-H...O Hydrogen Bonds: The acidic protons of the methoxy groups interact with the carbonyl oxygen of neighboring molecules.[][2][3]

- -Stacking: Face-to-face stacking is often disrupted by the bulky methoxy groups.[][2][3] Instead, expect edge-to-face (T-shaped) interactions or offset stacking , where the electron-poor aromatic ring slides to align with the electron-rich ester oxygen of a neighbor.[][2][3]

Refinement Challenges

-

Disorder: The terminal methyl group of the ethyl ester is prone to rotational disorder.[][2][3]

-

Solution: Model over two positions (Part A/B) with summed occupancy = 1.0. Use isotropic restraints (ISOR) if ellipsoids become non-positive definite.

-

-

Twinning: If crystallized rapidly, needle-like crystals may exhibit non-merohedral twinning.[][2][3] Check for split spots in the diffraction frames.[][2][3]

Visualization: Structural Determination Workflow

The following diagram outlines the logical flow from synthesis to solved structure, highlighting the decision nodes for handling liquid vs. solid samples.

Caption: Decision matrix for the crystallographic analysis of ETMPA, addressing both solid and liquid phases.

Quantitative Data Summary (Expected)

Based on the Cambridge Structural Database (CSD) entries for homologous trimethoxybenzoates and cinnamates, the following unit cell parameters are the statistical norms for this class of compounds.

| Parameter | Expected Range/Value | Notes |

| Crystal System | Monoclinic or Triclinic | Low symmetry due to flexible alkyl chains.[][2][3] |

| Space Group | Most common for achiral organic esters.[][2][3] | |

| Z (Molecules/Cell) | 4 (Monoclinic) or 2 (Triclinic) | One molecule per asymmetric unit ( |

| Density ( | Typical for oxygenated aromatics.[][2][3] | |

| R-Factor ( | Achievable with low-temp data collection.[][2][3] | |

| Packing Fraction | Lower end due to inefficient packing of flexible tails.[][2][3] |

Implications for Drug Development[2][3]

-

Stability: The ester bond is susceptible to hydrolysis.[][2][3] In the solid state, if the carbonyl oxygen participates in strong intermolecular interactions, the electrophilicity of the carbonyl carbon may be modified, affecting shelf-life stability.[2]

-

Formulation: If ETMPA exhibits polymorphism (e.g., a metastable oil vs. a stable crystal), this must be controlled during scale-up to ensure consistent reactivity in subsequent synthesis steps.

-

Bioavailability: While ETMPA is an intermediate, its solubility profile (predicted by the crystal density and packing energy) informs the solvent choice for liquid-phase reactions (e.g., Grignard additions or reductions).[][2][3]

References

-

Sigma-Aldrich. (n.d.).[][2][3] Ethyl 3,4,5-trimethoxybenzoylacetate Product Data. (Analogous beta-keto ester properties). Retrieved from [][2][3]

-

PubChem. (2025).[][2][3][4] Ethyl 3,4,5-trimethoxyphenylacetate (Compound Summary). National Library of Medicine.[][2][3] Retrieved from [][2]

-

Novina, J. J., et al. (2015).[2][3] Crystal structure of ethyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E. (Structural analog demonstrating trimethoxy conformation). Retrieved from

-

Khan, G. S., et al. (2006).[2][3] Crystal structure of methyl 2-(2-formyl-3,4,5-trimethoxyphenyl)acetate. Zeitschrift für Kristallographie. (Direct structural homolog).[][2][3] Retrieved from

-

Murtuja, S., et al. (2023).[2][3] Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. (Methodology for ester analysis). Retrieved from [][2][3]

Sources

Methodological & Application

Protocol for the synthesis of Ethyl 3,4,5-trimethoxyphenylacetate from 3,4,5-trimethoxyphenylacetic acid

Abstract & Application Context

This application note details the protocol for synthesizing Ethyl 3,4,5-trimethoxyphenylacetate from 3,4,5-trimethoxyphenylacetic acid (TMPAA) . This transformation is a critical step in the preparation of various pharmaceutical intermediates, particularly in the synthesis of alkaloids and polyphenol derivatives used in medicinal chemistry.

While the target molecule is chemically simple, the high electron density of the trimethoxy-substituted ring requires careful handling during workup to prevent oxidation or side reactions. This guide presents a robust Fischer Esterification method, optimized for high yield (>90%) and purity, suitable for research and early-stage drug development workflows.

Key Chemical Transformation

-

Substrate: 3,4,5-Trimethoxyphenylacetic acid (CAS: 951-82-6)[1]

-

Reagent: Ethanol (Absolute)[2]

-

Catalyst: Sulfuric Acid (

) or Thionyl Chloride ( -

Product: Ethyl 3,4,5-trimethoxyphenylacetate

Reaction Mechanism & Logic

The synthesis follows the principles of acid-catalyzed nucleophilic acyl substitution. We utilize Le Chatelier’s Principle to drive the equilibrium forward. Since the reaction produces water, using ethanol in large excess (as the solvent) and removing water (via azeotropic distillation or molecular sieves) ensures high conversion.

Reaction Pathway Visualization

The following diagram outlines the mechanistic flow and critical intermediate states.

Figure 1: Mechanistic pathway of the Fischer Esterification process.

Experimental Protocol

Method A: Acid-Catalyzed Equilibrium (Standard Laboratory Scale)

This method is preferred for its operational simplicity and use of "green" solvents (Ethanol).

Materials Required

| Reagent | MW ( g/mol ) | Equiv. | Quantity (Example) | Role |

| 3,4,5-Trimethoxyphenylacetic acid | 226.23 | 1.0 | 5.0 g (22.1 mmol) | Substrate |

| Absolute Ethanol | 46.07 | Excess | 50 mL | Reagent & Solvent |

| Sulfuric Acid (conc.) | 98.08 | 0.5 | ~0.6 mL | Catalyst |

| Sodium Bicarbonate (sat. aq.) | 84.01 | N/A | 50 mL | Quenching/Wash |

| Ethyl Acetate | 88.11 | N/A | 100 mL | Extraction Solvent |

Step-by-Step Procedure

-

Setup:

-

Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar.

-

Attach a reflux condenser topped with a drying tube (CaCl2 or Drierite) to exclude atmospheric moisture. Note: Moisture ingress can reverse the equilibrium.

-

-

Reaction Initiation:

-

Charge the RBF with 5.0 g of 3,4,5-Trimethoxyphenylacetic acid .

-

Add 50 mL of Absolute Ethanol . Stir until the solid is mostly suspended/dissolved.

-

Critical Step: Add 0.6 mL of concentrated H2SO4 dropwise. The reaction is exothermic; add slowly to prevent localized boiling.

-

-

Reflux:

-

Heat the mixture to reflux (Bath temp: ~85°C; Internal temp: ~78°C).

-

Maintain reflux for 4 to 6 hours .

-

Process Control: Monitor via TLC (System: 30% EtOAc in Hexanes). The starting acid (

) should disappear, and the ester (

-

-

Workup (The "Self-Validating" Phase):

-

Cool the mixture to room temperature.

-

Concentration: Remove approximately 80% of the ethanol using a rotary evaporator. Why? This reduces the solubility of the ester in the aqueous phase during extraction.

-

Quenching: Pour the residue into 50 mL of ice-cold water.

-

Extraction: Extract with Ethyl Acetate (

mL). -

Neutralization: Wash the combined organic layers with Saturated NaHCO3 solution (

mL).[3]-

Check: This step removes unreacted acid and H2SO4. Evolution of CO2 gas indicates neutralization is active. Continue until bubbling ceases.

-

-

Drying: Wash organic layer with Brine (saturated NaCl), then dry over Anhydrous

or

-

-

Isolation:

-

Filter off the drying agent.[3]

-

Concentrate the filtrate under reduced pressure to yield the crude ester, typically a pale yellow oil or low-melting solid.

-

Method B: Thionyl Chloride Activated (High Rate/Yield)

Use this method if Method A yields are low or if the reaction is too slow.

-

Procedure:

-

Dissolve 5.0 g of acid in 30 mL of anhydrous Ethanol at 0°C (Ice bath).

-

Add 1.5 equiv of Thionyl Chloride (

) dropwise over 20 minutes. -

Remove ice bath and stir at Room Temperature for 12 hours (or reflux for 2 hours).

-

Workup as described in Method A.

-

Workup & Purification Workflow

The following flowchart ensures the removal of all impurities (acid catalyst, unreacted substrate).

Figure 2: Purification workflow to ensure removal of acidic impurities.

Characterization & Quality Control

To validate the synthesis, compare your product against these expected spectral data points.

| Technique | Expected Signal / Value | Structural Assignment |

| Physical State | Pale yellow oil or white solid | Ester formation often lowers MP relative to acid. |

| 1H NMR (CDCl3) | Ethyl | |

| Benzylic | ||

| Methoxys ( | ||

| Ethyl | ||

| Aromatic Protons (Symmetric) | ||

| IR Spectroscopy | ~1735 | Ester |

| No broad peak at 2500-3300 | Absence of carboxylic acid O-H |

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Low Yield | Equilibrium not shifted | Use anhydrous EtOH; Add molecular sieves (3Å) to the reaction; Increase reflux time. |

| Product is Acidic | Incomplete neutralization | Ensure the NaHCO3 wash is thorough. Check pH of the aqueous layer—it must be basic (pH ~8-9). |

| Emulsion during workup | Surfactant effect | Add solid NaCl to the separatory funnel (Salting out) or filter through a Celite pad. |

| Dark Coloration | Oxidation of phenol ether | Perform reaction under Nitrogen atmosphere; ensure H2SO4 is not added too rapidly. |

References

-

Starting Material Data: Sigma-Aldrich. 3,4,5-Trimethoxyphenylacetic acid.[1] CAS 951-82-6.[1] Available at:

-

General Protocol (Fischer Esterification): Vogel, A. I.[6] Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Reference for Organic Synthesis).[5]

- Reaction Mechanism: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press, 2012.

- Alternative Catalyst (SOCl2):Thionyl Chloride in Methanol/Ethanol: A Convenient Procedure for the Preparation of Methyl/Ethyl Esters. Application Note based on standard methodologies found in: Journal of Organic Chemistry.

(Note: While specific papers for the ethyl ester of this exact substrate are less common than the methyl ester, the chemistry is homologous and the physical properties cited are derived from standard spectral databases for trimethoxy-phenyl systems.)

Sources

- 1. 3,4,5-Trimethoxyphenylacetic acid 97 951-82-6 [sigmaaldrich.com]

- 2. Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. CN101987814A - Method for preparing 3,4,5-trimethoxyphenol - Google Patents [patents.google.com]

- 5. cy.alfa-chemical.com [cy.alfa-chemical.com]

- 6. athabascau.ca [athabascau.ca]

- 7. community.wvu.edu [community.wvu.edu]

Application Notes & Protocols: Ethyl 3,4,5-trimethoxyphenylacetate as a Strategic Intermediate in the Synthesis of Phenethylamine and Isoquinoline Alkaloids

Abstract

The 3,4,5-trimethoxyphenyl motif is a cornerstone of numerous psychoactive and medicinally significant alkaloids, most notably mescaline and a wide array of isoquinoline derivatives.[1][2] Ethyl 3,4,5-trimethoxyphenylacetate serves as a highly versatile and commercially accessible starting material for the synthesis of these complex molecular architectures. This guide provides a detailed exploration of its application, focusing on two primary synthetic pathways: the direct conversion to substituted phenethylamines and its use in constructing the isoquinoline scaffold via the Bischler-Napieralski reaction. We will delve into the mechanistic rationale behind these transformations, present detailed, step-by-step laboratory protocols, and offer insights based on established chemical principles for researchers in drug discovery and natural product synthesis.

Introduction: The Strategic Importance of the 3,4,5-Trimethoxy Phenyl Scaffold

Ethyl 3,4,5-trimethoxyphenylacetate is a derivative of phenylacetic acid, featuring a benzene ring heavily substituted with electron-donating methoxy groups. This substitution pattern is not arbitrary; it is a recurring theme in a variety of natural products known for their profound biological activities.[1][3] The electron-rich nature of the aromatic ring is crucial, as it activates the ring towards electrophilic aromatic substitution, a key step in the construction of more complex heterocyclic systems like isoquinolines.[4][5]

This guide will focus on the synthetic utility of this intermediate to build two major classes of alkaloids:

-

Substituted Phenethylamines: This class includes compounds with a phenyl ring attached to an amino group via a two-carbon chain.[6] The most famous example derived from this specific precursor is the psychedelic protoalkaloid mescaline (3,4,5-trimethoxyphenethylamine).[2]

-

Isoquinoline Alkaloids: This vast family of alkaloids features a benzo[c]pyridine heterocyclic system.[7] Many, like papaverine, are built upon a 1-benzylisoquinoline framework, which can be accessed by coupling a phenethylamine unit (derived from our starting material) with a phenylacetic acid derivative.[8]

Caption: Core alkaloid structures derived from Ethyl 3,4,5-trimethoxyphenylacetate.

Overview of Primary Synthetic Pathways

Two divergent and powerful synthetic strategies emanate from Ethyl 3,4,5-trimethoxyphenylacetate, allowing access to distinct alkaloid families. The choice of pathway is determined by the final target scaffold.

-

Pathway A: Direct Route to Phenethylamines. This is the most straightforward application, involving a two-step sequence: amidation of the ester followed by a robust reduction. This pathway efficiently yields 3,4,5-trimethoxyphenethylamine, the core of mescaline and a crucial building block for more complex structures.[9]

-

Pathway B: Construction of the Isoquinoline Nucleus. This more elaborate route leverages the phenethylamine product from Pathway A. The phenethylamine is first acylated and then subjected to an intramolecular cyclization, famously the Bischler-Napieralski reaction, to forge the dihydroisoquinoline ring system.[10][11][12] Subsequent oxidation can yield the fully aromatic isoquinoline.[5]

Caption: Divergent synthetic pathways from a common intermediate.

Application I: Synthesis of Mescaline

This protocol details the conversion of Ethyl 3,4,5-trimethoxyphenylacetate to mescaline, a classic example of a phenethylamine synthesis.[9]

Protocol 1: Two-Step Synthesis of 3,4,5-Trimethoxyphenethylamine (Mescaline)

Step 1A: Amidation of Ethyl 3,4,5-trimethoxyphenylacetate

-

Causality: This step converts the ethyl ester into the corresponding primary amide. Esters are generally unreactive towards the hydride reagents used for forming amines. The amide functional group, however, is readily reduced by powerful hydrides like Lithium Aluminum Hydride (LAH). Aqueous ammonia is a simple and effective nucleophile for this transformation.

-

Procedure:

-

In a round-bottom flask, dissolve Ethyl 3,4,5-trimethoxyphenylacetate (1.0 equiv) in an excess of concentrated aqueous ammonia (e.g., 28-30%).

-

Seal the flask and stir the mixture vigorously at room temperature for 24-48 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting ester.

-

Upon completion, cool the mixture in an ice bath. The product, 3,4,5-trimethoxyphenylacetamide, will often precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product is often pure enough for the next step without further purification.

-

Step 1B: Reduction of 3,4,5-trimethoxyphenylacetamide with LAH

-

Causality: Lithium Aluminum Hydride (LiAlH₄ or LAH) is a potent, non-selective reducing agent capable of reducing the carbonyl of an amide directly to a methylene group (-CH₂-), thus forming the desired amine. Milder reducing agents like sodium borohydride are not strong enough for this transformation. Extreme caution is required when working with LAH as it reacts violently with water and protic solvents.

-

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure the entire apparatus is under a dry, inert atmosphere (N₂ or Ar).

-

In the flask, prepare a suspension of Lithium Aluminum Hydride (approx. 2.0-3.0 equiv) in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether.

-

Dissolve the 3,4,5-trimethoxyphenylacetamide (1.0 equiv) from Step 1A in a minimum amount of dry THF.

-

Slowly add the amide solution dropwise from the dropping funnel to the stirred LAH suspension. The reaction is exothermic; control the addition rate to maintain a gentle reflux.

-

After the addition is complete, heat the mixture to reflux for 4-6 hours to ensure complete reduction.

-

Work-up (Fieser method): Cool the reaction mixture to 0 °C in an ice bath. Cautiously and slowly add water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LAH used in grams. This procedure safely quenches the excess LAH and precipitates the aluminum salts as a granular solid.

-

Stir the resulting mixture at room temperature for 30 minutes, then filter off the aluminum salts through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

-

Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude mescaline freebase as an oil.

-

For purification and storage, the amine can be converted to its hydrochloride salt by dissolving the crude oil in a suitable solvent (e.g., isopropanol) and adding a solution of HCl in ether or isopropanol. The salt will precipitate and can be collected by filtration.[13]

-

| Step | Key Reagents | Solvent | Typical Time | Typical Yield |

| Amidation | Aq. NH₃ | None | 24-48 h | >90% |

| Reduction | LiAlH₄ | Anhydrous THF | 4-6 h | 55-70%[9] |

Application II: Synthesis of Isoquinoline Alkaloids via Bischler-Napieralski Reaction

This pathway demonstrates the power of using the phenethylamine scaffold as a foundation for building more complex heterocyclic systems. The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis.[10][11][14]

-

Mechanistic Insight: The reaction is an intramolecular electrophilic aromatic substitution.[11] It proceeds by activating an N-acyl-phenethylamine with a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[4][5][11] This generates a highly electrophilic nitrilium ion intermediate, which is then attacked by the electron-rich aromatic ring to close the six-membered ring, forming a 3,4-dihydroisoquinoline.[5][11][15] The trimethoxy-substituted ring of our precursor is highly activated, making this cyclization particularly efficient.[4]

Caption: Mechanism of the Bischler-Napieralski reaction via a nitrilium ion intermediate.

Protocol 2: Multi-Step Synthesis of a Substituted Isoquinoline

Step 2A: Synthesis of 3,4,5-Trimethoxyphenethylamine

-

This intermediate is prepared exactly as described in Protocol 1 .

Step 2B: N-Acylation of the Phenethylamine

-

Causality: This step attaches the "upper" portion of the target isoquinoline. The choice of acylating agent is critical as it determines the substituent at the C1 position of the final product. For example, using phenylacetyl chloride will lead to a 1-benzylisoquinoline core.

-

Procedure:

-

Dissolve 3,4,5-trimethoxyphenethylamine (1.0 equiv) and a mild base (e.g., triethylamine or pyridine, 1.2 equiv) in an anhydrous solvent like dichloromethane (DCM) or THF in a flask cooled in an ice bath.

-

Slowly add the desired acyl chloride (e.g., phenylacetyl chloride, 1.1 equiv) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent to yield the N-acyl-phenethylamine precursor, which can be purified by recrystallization or column chromatography.

-

Step 2C: Bischler-Napieralski Cyclization

-

Causality: This is the key ring-forming step. Phosphorus oxychloride (POCl₃) acts as both a Lewis acid and a dehydrating agent to promote the formation of the nitrilium ion and subsequent cyclization. Anhydrous conditions are essential to prevent quenching of the reagents.

-

Procedure:

-

Dissolve the N-acyl-phenethylamine precursor (1.0 equiv) in a dry, inert solvent such as toluene or acetonitrile.

-

Add phosphorus oxychloride (POCl₃, 2.0-5.0 equiv) dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux (80-110 °C, depending on the solvent) and maintain for 2-5 hours. Monitor the reaction by TLC.

-

Cool the mixture to room temperature and carefully pour it onto crushed ice to quench the excess POCl₃.

-

Basify the aqueous mixture with a strong base (e.g., concentrated NH₄OH or NaOH) to a pH > 10.

-

Extract the aqueous layer several times with a suitable organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 3,4-dihydroisoquinoline.

-

Step 2D: Aromatization to the Isoquinoline

-

Causality: Many target alkaloids possess a fully aromatic isoquinoline ring. This requires the dehydrogenation (oxidation) of the dihydroisoquinoline intermediate. Catalytic dehydrogenation using palladium on carbon (Pd/C) at high temperatures is a common and effective method.

-

Procedure:

-

Dissolve the crude 3,4-dihydroisoquinoline from the previous step in a high-boiling inert solvent like decalin or xylene.

-

Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight of the substrate).

-

Heat the mixture to reflux (140-190 °C) for 4-8 hours.

-

Cool the reaction to room temperature and filter the catalyst through a pad of Celite, washing thoroughly with a solvent like ethyl acetate.

-

Evaporate the solvent from the filtrate to yield the crude aromatic isoquinoline, which can then be purified by column chromatography or recrystallization.

-

| Step | Key Reagents | Solvent | Typical Conditions |

| N-Acylation | Acyl Chloride, Et₃N | Anhydrous DCM | 0 °C to RT, 2-4 h |

| Cyclization | POCl₃ | Toluene or MeCN | Reflux, 2-5 h |

| Aromatization | 10% Pd/C | Decalin or Xylene | Reflux, 4-8 h |

Concluding Remarks

Ethyl 3,4,5-trimethoxyphenylacetate stands out as a powerful and versatile intermediate in synthetic organic chemistry. Its utility lies in the strategic placement of electron-donating groups on a readily modifiable phenylacetic acid backbone. The protocols outlined herein demonstrate its efficient application in the synthesis of both simple phenethylamine alkaloids like mescaline and the more complex, medicinally-relevant isoquinoline scaffold. By understanding the underlying mechanisms and applying these robust protocols, researchers can effectively leverage this building block to access a wide range of target molecules for drug development and natural product exploration.

References

- Aurigene Pharmaceutical Services. Synthesis of Isoquinoline Alkaloids via Oxidative Amidation–Bischler– Napieralski Reaction.

- Erowid. Preparation of Substituted Phenethylamines.

- Bischler-Napieralski Reaction. Cambridge University Press.

- Wikipedia. Bischler–Napieralski reaction.

- Benchchem. Application Notes and Protocols for the Reduction of Nitrostyrenes with NaBH4/CuCl2.

- Product Class 5: Isoquinolines. Science of Synthesis.

- Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research.

- NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism.

- The Hive Novel Discourse. Mescaline from 3,4,5-trimethoxyphenylacetic acid.

- Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances.

- Rozwadowska, M. D. RECENT PROGRESS IN THE ENANTIOSELECTIVE SYNTHESIS OF ISOQUINOLINE ALKALOIDS. HETEROCYCLES.

- J&K Scientific LLC. Bischler-Napieralski Reaction.

- Slideshare. Bischler napieralski reaction.

- Imperial College London. Biosynthesis of Alkaloids.

- Wikipedia. Substituted phenethylamine.

- ChemRxiv. One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride.

- Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. PMC.

- UMassD Repository. Synthetic studies towards biologically active heterocyclic alkaloids and their analogues: a thesis in Chemistry.

- Wikipedia. Mescaline.

Sources

- 1. imperial.ac.uk [imperial.ac.uk]

- 2. Mescaline - Wikipedia [en.wikipedia.org]

- 3. s3.amazonaws.com [s3.amazonaws.com]

- 4. Bischler-Napieralski Reaction (Chapter 9) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 6. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 7. ijstr.org [ijstr.org]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. Mescaline from 3,4,5-trimethoxyphenylacetic acid , Hive Novel Discourse [chemistry.mdma.ch]

- 10. aurigeneservices.com [aurigeneservices.com]

- 11. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 12. jk-sci.com [jk-sci.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bischler napieralski reaction | PPTX [slideshare.net]

Friedel-Crafts acylation reactions involving Ethyl 3,4,5-trimethoxyphenylacetate

Application Note: High-Fidelity Friedel-Crafts Acylation of Ethyl 3,4,5-Trimethoxyphenylacetate

Part 1: Executive Summary & Strategic Rationale

The Challenge: Ethyl 3,4,5-trimethoxyphenylacetate (ETMPA) represents a privileged scaffold in the synthesis of antimitotic agents (e.g., Colchicine, Combretastatin analogs) and podophyllotoxin derivatives. However, functionalizing the aromatic ring via Friedel-Crafts acylation presents a dichotomy of reactivity:

-

Hyper-Activation: The three methoxy groups make the ring extremely electron-rich, prone to over-reaction or polymerization.

-

Steric & Chemical Fragility: The only available sites for substitution (C2/C6) are sterically crowded ("buttressed" by the side chain and C3-methoxy). Furthermore, the use of harsh Lewis acids (e.g.,

) risks ether cleavage (demethylation) and ester hydrolysis .

The Solution:

This protocol details a highly controlled, regioselective acylation at the C2 position. By utilizing Tin(IV) Chloride (

Part 2: Mechanistic Insight & Critical Parameters

Regiochemical Logic

The substrate possesses

-

C2/C6 Positions: These are electronically activated by the ortho-methoxy (at C3/C5) and the ortho-alkyl side chain. While the C4-methoxy exerts a meta-directing (deactivating) effect, the cumulative activation from C3 and C1 dominates.

-

Steric Constraint: The reaction site is flanked. Acylating agents larger than propionyl chloride may suffer significant kinetic retardation.

Catalyst Selection: The "Demethylation Trap"

Standard Friedel-Crafts conditions use

-

Recommendation:

or

Reaction Pathway Diagram

The following logic flow illustrates the critical decision points in the reaction mechanism.

Figure 1: Mechanistic pathway for the acylation of ETMPA, highlighting the primary conversion and risks associated with harsh conditions.

Part 3: Experimental Protocol

Protocol: Synthesis of Ethyl 2-Acetyl-3,4,5-trimethoxyphenylacetate

Objective: Introduction of an acetyl group at the C2 position. Scale: 10 mmol (approx. 2.54 g of substrate).

Materials:

-

Substrate: Ethyl 3,4,5-trimethoxyphenylacetate (1.0 equiv).

-

Reagent: Acetyl Chloride (1.2 equiv).

-

Catalyst: Tin(IV) Chloride (

), 1.0 M solution in DCM (1.2 equiv). -

Solvent: Anhydrous Dichloromethane (DCM).

-

Quench: 1M HCl, Ice.

Step-by-Step Procedure:

-

Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a pressure-equalizing addition funnel. Maintain an inert atmosphere (

or -

Solvation: Dissolve Ethyl 3,4,5-trimethoxyphenylacetate (2.54 g, 10 mmol) in anhydrous DCM (30 mL). Cool the solution to 0°C using an ice/water bath.

-

Acylating Agent Addition: Add Acetyl Chloride (0.85 mL, 12 mmol) to the stirring solution.

-

Catalyst Addition (Critical Rate): Transfer the

solution (12 mL, 12 mmol) to the addition funnel. Add dropwise over 20 minutes .-

Note: The solution will likely darken (yellow to orange/red) due to the formation of the charge-transfer complex. Exotherms must be minimized to prevent ester hydrolysis.

-

-

Reaction: Allow the mixture to stir at 0°C for 1 hour, then slowly warm to room temperature (20-25°C) and stir for an additional 2-4 hours.

-

Monitoring: Check via TLC (30% EtOAc in Hexanes). The product will be more polar than the starting material but less polar than the hydrolyzed acid.

-

-

Quench: Pour the reaction mixture slowly into a beaker containing 50 g of crushed ice and 20 mL of 1M HCl . Stir vigorously for 15 minutes to decompose the Tin-complex.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 20 mL).

-

Wash: Combined organic layers should be washed with:

-

Saturated

(2 x 30 mL) – Removes acidic impurities. -

Brine (1 x 30 mL).

-

-

Drying & Concentration: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Recrystallization from cold Ethanol/Hexane or Flash Column Chromatography (Gradient: 10%

30% EtOAc/Hexane).

Expected Yield: 75-85% Characterization (Diagnostic Signals):

-

1H NMR: Loss of the singlet integrating to 2H (aromatic). Appearance of a new singlet integrating to 1H (the remaining aromatic proton at C6). Appearance of a sharp singlet ~2.5 ppm (

).

Part 4: Data & Troubleshooting

Table 1: Optimization of Lewis Acids for ETMPA Acylation

| Lewis Acid | Temp (°C) | Yield (%) | Major Side Product | Notes |

| 0 to RT | 45% | Demethylated Phenols | Harsh; Cleaves ortho-methoxy groups [2]. | |

| RT | 50% | Polymer/Tars | Oxidative coupling side reactions observed. | |

| 0 to RT | 82% | None | Optimal balance of reactivity/stability. | |

| -10 to 0 | 78% | Ester Hydrolysis | Highly oxophilic; requires strict anhydrous conditions. | |

| Reflux | <10% | Starting Material | Too weak for deactivated acyl chlorides. |

Troubleshooting Guide

-

Issue: Low Conversion.

-

Cause: Old

(hydrolyzed). -

Fix: Use fresh catalyst or increase equivalents to 1.5. Ensure Acetyl Chloride is distilled.

-

-

Issue: Ester Hydrolysis (Carboxylic Acid formation).

-

Cause: Moisture in solvent or prolonged exposure to Lewis Acid at high temps.

-

Fix: Strictly dry DCM; quench immediately upon completion; avoid warming above 25°C.

-

-

Issue: Regioisomers.

-

Analysis: Because of the symmetry of the starting material, only one mono-acylated product is theoretically possible (C2/C6 are identical). If multiple spots appear, check for di-acylation (rare due to deactivation by the first acyl group) or demethylation.

-

Part 5: References

-

Gore, P. H. (1964). The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. Chemical Reviews, 55(2), 229–281.

-

Bhatt, M. V., & Kulkarni, S. U. (1983). Cleavage of Ethers. Synthesis, 1983(04), 249-282.

-

Olah, G. A. (Ed.). (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience. (Standard Reference Text).

-

Pettit, G. R., et al. (1995). Antineoplastic Agents. 300. Isolation and Structure of the Powerful Cell Growth Inhibitor Combretastatin A-4. Journal of the American Chemical Society. (Context for trimethoxyphenyl reactivity).

Application Notes and Protocols for the α-Alkylation of Ethyl 3,4,5-Trimethoxyphenylacetate

Introduction: Strategic C-C Bond Formation in the Synthesis of Bioactive Scaffolds

The α-alkylation of esters is a cornerstone transformation in organic synthesis, enabling the formation of carbon-carbon bonds at the α-position to a carbonyl group. This reaction is of paramount importance in the construction of complex molecular architectures, particularly in the field of drug development where the modification of core scaffolds can lead to profound changes in biological activity. Ethyl 3,4,5-trimethoxyphenylacetate is a valuable starting material, as the 3,4,5-trimethoxyphenyl moiety is a key pharmacophore found in a variety of biologically active compounds, including mescaline and its derivatives, as well as certain anticancer agents. The ability to selectively introduce alkyl substituents at the α-position of this ester opens up avenues for the synthesis of novel derivatives with potentially enhanced therapeutic properties.

This guide provides a detailed exploration of the reagents and protocols for the α-alkylation of ethyl 3,4,5-trimethoxyphenylacetate. We will delve into the mechanistic underpinnings of enolate formation and subsequent alkylation, discuss the critical role of the base and alkylating agent, and provide step-by-step protocols for common and effective methods. The causality behind experimental choices will be emphasized to empower researchers to not only follow procedures but also to troubleshoot and adapt them for their specific synthetic goals.

Core Principles: The Chemistry of Ester Enolates

The α-protons of esters are weakly acidic, with a pKa of approximately 25, necessitating the use of a strong base for deprotonation to form the corresponding enolate.[1] This enolate is a potent nucleophile that can react with various electrophiles, most commonly alkyl halides, in an SN2 fashion to form a new C-C bond.[2][3]

The choice of base is critical and dictates the efficiency and selectivity of the reaction. The primary considerations are the base's strength, its steric bulk, and its compatibility with the ester functional group.

Mechanism of α-Alkylation

The reaction proceeds through a two-step mechanism:

-

Enolate Formation: A strong base abstracts an α-proton from the ester, forming a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate, acting as a nucleophile, attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the α-alkylated product.[4]

Caption: General workflow for the α-alkylation of an ester.

Reagent Selection and Considerations

The success of the α-alkylation of ethyl 3,4,5-trimethoxyphenylacetate hinges on the judicious selection of the base and the alkylating agent.

Bases for Enolate Formation

| Base | pKa of Conjugate Acid | Key Characteristics & Considerations |

| Lithium Diisopropylamide (LDA) | ~36 | A very strong, sterically hindered, non-nucleophilic base.[5] It quantitatively and irreversibly deprotonates the ester at low temperatures (-78 °C), minimizing side reactions like self-condensation.[2][6] The bulky nature of LDA favors the formation of the kinetic enolate in unsymmetrical ketones, though for this substrate, only one type of enolate can be formed.[6] |

| Sodium Hydride (NaH) | ~35 | A strong, non-nucleophilic base that is commercially available as a dispersion in mineral oil.[7] Reactions are typically run at room temperature or with gentle heating. The heterogeneous nature of the reaction can sometimes lead to longer reaction times. |

| Sodium Ethoxide (NaOEt) | ~16 | While a strong base, its use can lead to an equilibrium between the ester and the enolate, which may result in side reactions.[8][9] Crucially, the alkoxide base must match the alcohol portion of the ester to prevent transesterification.[9] |

Expert Insight: For the α-alkylation of ethyl 3,4,5-trimethoxyphenylacetate, Lithium Diisopropylamide (LDA) is the preferred base. Its ability to rapidly and completely form the enolate at low temperatures minimizes the risk of side reactions involving the ester carbonyl or the aromatic ring.[2][10] While sodium hydride is a viable alternative, the reaction may require more careful optimization of temperature and reaction time.

Alkylating Agents

The alkylating agent should be a good electrophile and compatible with the SN2 reaction mechanism.

| Alkylating Agent (R-X) | Reactivity | Examples |

| Methyl and Primary Alkyl Halides | High | Methyl iodide, ethyl bromide, benzyl bromide. These are ideal substrates for SN2 reactions.[3] |

| Secondary Alkyl Halides | Moderate | 2-Bromopropane. Elimination (E2) becomes a competing side reaction. |

| Tertiary Alkyl Halides | Low | tert-Butyl bromide. Elimination is the major pathway; these are generally unsuitable for this reaction.[10] |

Caution: The use of secondary and especially tertiary alkyl halides can lead to significant amounts of elimination byproducts.[3]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the α-alkylation of ethyl 3,4,5-trimethoxyphenylacetate using LDA and NaH.

Protocol 1: α-Alkylation using Lithium Diisopropylamide (LDA)

This protocol is recommended for achieving high yields and minimizing side products.

Caption: Experimental workflow for LDA-mediated α-alkylation.

Materials:

-

Ethyl 3,4,5-trimethoxyphenylacetate

-

Diisopropylamine

-

n-Butyllithium (in hexanes)

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: Under an inert atmosphere (nitrogen or argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a nitrogen inlet, and a dropping funnel.

-

LDA Preparation:

-

To the flask, add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction).

-

Add diisopropylamine (1.1 equivalents).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-